
N'-(4-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide
Vue d'ensemble
Description
N'-(4-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide, also known as BBAAH, is a chemical compound that has been widely studied for its potential use in scientific research. BBAAH is a hydrazide derivative that has shown promise in various applications, including as a potential therapeutic agent for the treatment of certain diseases. In
Mécanisme D'action
The mechanism of action of N'-(4-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N'-(4-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide has been shown to inhibit the activity of acetylcholinesterase, as mentioned previously, which can lead to increased levels of acetylcholine in the brain. N'-(4-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide has also been shown to inhibit the activity of certain kinases, which are enzymes that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N'-(4-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide has been shown to have various biochemical and physiological effects in the body. In addition to its anti-cancer and anti-Alzheimer's activity, N'-(4-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide has been shown to have anti-inflammatory activity. N'-(4-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide has also been shown to have antioxidant activity, which can help to protect cells from damage caused by free radicals. Additionally, N'-(4-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide has been shown to have neuroprotective effects, which can help to protect neurons from damage and degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N'-(4-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide is that it is relatively easy to synthesize and purify, which makes it a useful compound for laboratory experiments. N'-(4-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide is also relatively stable and has a long shelf life, which makes it a convenient compound to work with. However, one limitation of N'-(4-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N'-(4-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide. One area of interest is in the development of new therapeutic agents based on N'-(4-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide. Researchers may also explore the potential use of N'-(4-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide in the treatment of other diseases, such as Parkinson's disease. Additionally, researchers may investigate the mechanism of action of N'-(4-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide in more detail, in order to better understand its effects on the body. Finally, researchers may explore the potential use of N'-(4-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide as a tool for studying various biological processes, such as cell signaling pathways.
Applications De Recherche Scientifique
N'-(4-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide has been studied for its potential use in various scientific research applications. One area of interest is in the development of new therapeutic agents. N'-(4-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide has been shown to have potential anti-cancer activity, and it has been studied as a potential treatment for breast cancer, lung cancer, and colon cancer. N'-(4-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Propriétés
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-(4-ethylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN4O/c1-2-19-7-9-20(10-8-19)12-15(21)18-17-11-13-3-5-14(16)6-4-13/h3-6,11H,2,7-10,12H2,1H3,(H,18,21)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMFEJLLUQXBCT-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NN=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC(=O)N/N=C/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-(4-ethylpiperazin-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



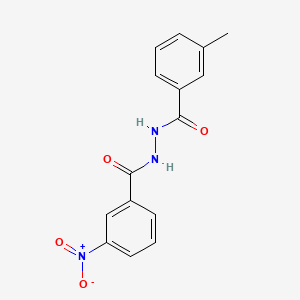

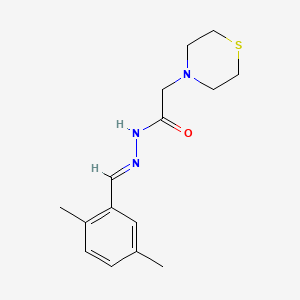
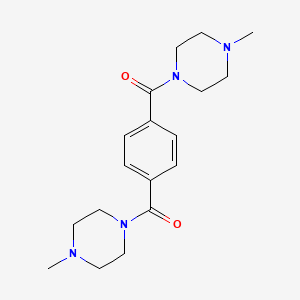

![3-[4-(methoxycarbonyl)phenoxy]-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)phenylalaninate](/img/structure/B3837226.png)
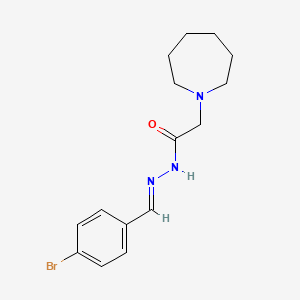
![2-({3-[ethyl(4-pyridinylmethyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B3837235.png)
![2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]leucinate](/img/structure/B3837237.png)
![4-fluoro-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B3837271.png)

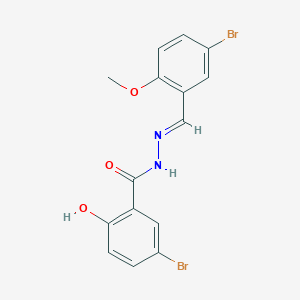

![2-(4-bromophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B3837294.png)